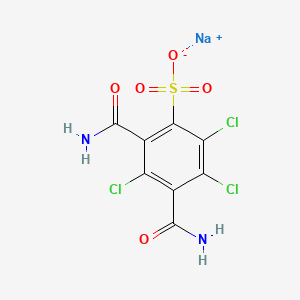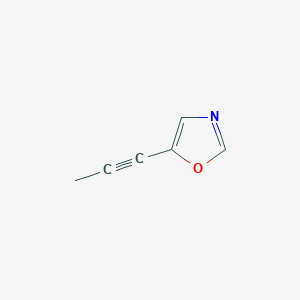
5-Prop-1-ynyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Prop-1-ynyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the prop-1-ynyl group at the 5-position of the oxazole ring adds unique chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing oxazole derivatives, including 5-Prop-1-ynyl-1,3-oxazole, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethyl isocyanides (TosMICs) under basic conditions . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Prop-1-ynyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The prop-1-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Prop-1-ynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Prop-1-ynyl-1,3-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family, lacking the prop-1-ynyl group.
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms at different positions.
Oxadiazole: A related heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
5-Prop-1-ynyl-1,3-oxazole is unique due to the presence of the prop-1-ynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be suitable .
Properties
Molecular Formula |
C6H5NO |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-prop-1-ynyl-1,3-oxazole |
InChI |
InChI=1S/C6H5NO/c1-2-3-6-4-7-5-8-6/h4-5H,1H3 |
InChI Key |
JRWRICWSQMQHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




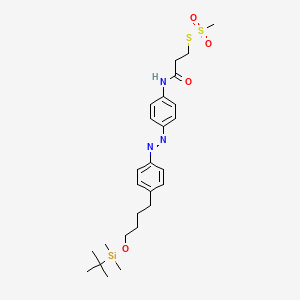


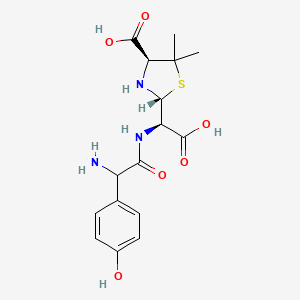


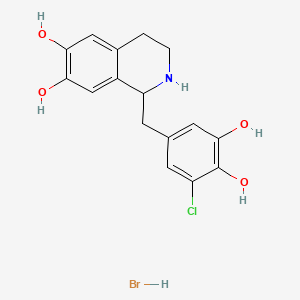
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)

